molecular formula C9H12ClNO3 B3082004 Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate CAS No. 1119449-80-7

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate

Cat. No.: B3082004
CAS No.: 1119449-80-7
M. Wt: 217.65 g/mol
InChI Key: UBGMKJIZDYNRKT-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-chloroacetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to facilitate cyclization and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoxazole derivative, while oxidation can produce an isoxazole carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-5-methylisoxazole-3-carboxylate
  • Methyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
  • Ethyl 4-(bromomethyl)-5-ethylisoxazole-3-carboxylate

Uniqueness

This compound is unique due to the presence of both the chloromethyl and ethyl groups on the isoxazole ring. This specific substitution pattern can influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-5-ethyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3/c1-3-7-6(5-10)8(11-14-7)9(12)13-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGMKJIZDYNRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C(=O)OCC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
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Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
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Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
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Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
Reactant of Route 5
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
Reactant of Route 6
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate

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